Plumbane, (4-bromobutyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, (4-bromobutyl)triphenyl-, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a derivative of plumbane, which is a highly toxic gas and has limited applications due to its toxicity. However, (4-bromobutyl)triphenyl-plumbane is a stable compound that can be synthesized and used in various scientific research applications.
Wirkmechanismus
The mechanism of action of (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane is not well understood. However, it is believed that this compound can form stable complexes with metals, which can lead to the activation of certain chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane. However, it is known that this compound is not toxic and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane is its stability and ease of synthesis. This compound can be easily synthesized and purified, which makes it a useful compound for research applications. However, one of the limitations of this compound is its limited solubility in organic solvents, which can limit its applications in certain research areas.
Zukünftige Richtungen
There are several potential future directions for research involving (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane. One area of interest is the development of new coordination complexes using this compound as a ligand. Additionally, this compound could be used in the development of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane is a stable compound that has several potential applications in scientific research. This compound can be easily synthesized and used in various research applications, including coordination chemistry and material science. Further research is needed to better understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane involves the reaction of plumbane with Plumbane, (4-bromobutyl)triphenyl-triphenylphosphonium bromide. This reaction produces the stable compound (Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane, which can be purified and used in scientific research.
Wissenschaftliche Forschungsanwendungen
(Plumbane, (4-bromobutyl)triphenyl-)triphenyl-plumbane has several potential applications in scientific research. One of the primary uses of this compound is as a ligand in coordination chemistry. This compound can form stable complexes with metals, which can be used in various applications such as catalysis and material science.
Eigenschaften
CAS-Nummer |
16035-34-0 |
---|---|
Produktname |
Plumbane, (4-bromobutyl)triphenyl- |
Molekularformel |
C22H23BrPb |
Molekulargewicht |
575 g/mol |
IUPAC-Name |
4-bromobutyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H8Br.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;1-4H2; |
InChI-Schlüssel |
UUDCYOSLHOXXQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Pb](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)[Pb](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
16035-34-0 |
Synonyme |
(4-Bromobutyl)triphenylplumbane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.